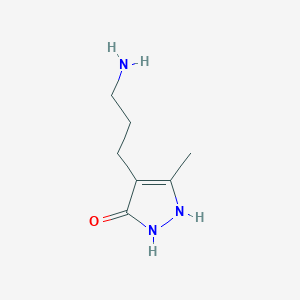![molecular formula C9H5ClN2O B12876594 4-Chlorobenzo[d]oxazole-2-acetonitrile](/img/structure/B12876594.png)
4-Chlorobenzo[d]oxazole-2-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobenzo[d]oxazole-2-acetonitrile is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 4-position and a nitrile group at the 2-position of the benzoxazole ring makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[d]oxazole-2-acetonitrile typically involves the reaction of 2-aminophenol with 4-chlorobenzaldehyde in the presence of a suitable catalyst. One common method includes the use of acetonitrile as a solvent and a metal catalyst such as titanium dioxide-zirconium dioxide (TiO2-ZrO2) at 60°C for 15-25 minutes, yielding 83-93% .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts like nanocatalysts and ionic liquid catalysts are also employed to improve efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chlorobenzo[d]oxazole-2-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides and other substituted derivatives.
Applications De Recherche Scientifique
4-Chlorobenzo[d]oxazole-2-acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of 4-Chlorobenzo[d]oxazole-2-acetonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microbial cells by interfering with their metabolic pathways. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Benzo[d]oxazole-2-thiol: Known for its antimicrobial and anticancer properties.
5-Chlorobenzooxazole-2-thiol: Exhibits similar biological activities but with different potency and selectivity.
Uniqueness: 4-Chlorobenzo[d]oxazole-2-acetonitrile stands out due to its unique combination of a chlorine atom and a nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H5ClN2O |
|---|---|
Poids moléculaire |
192.60 g/mol |
Nom IUPAC |
2-(4-chloro-1,3-benzoxazol-2-yl)acetonitrile |
InChI |
InChI=1S/C9H5ClN2O/c10-6-2-1-3-7-9(6)12-8(13-7)4-5-11/h1-3H,4H2 |
Clé InChI |
NBZHOKGHQJMJLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)N=C(O2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine](/img/structure/B12876511.png)
![4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12876514.png)
![4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12876530.png)

![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-1-one](/img/structure/B12876534.png)


![2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12876564.png)



![(1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12876605.png)

